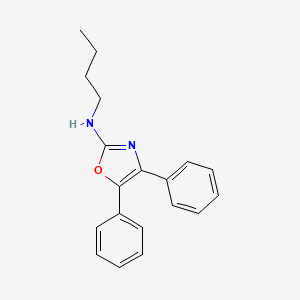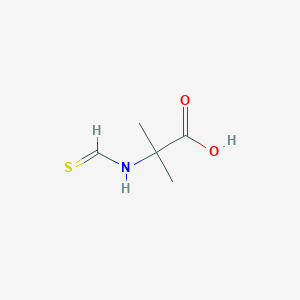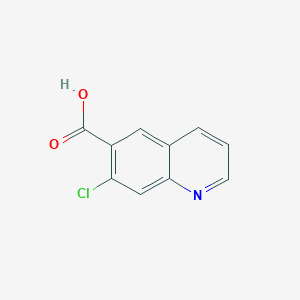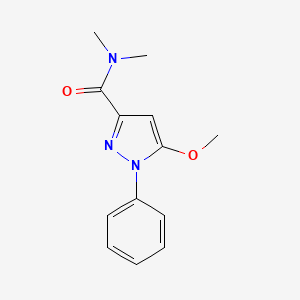
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their versatile applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride. The reaction proceeds through the formation of maleic acid monoamides, which then undergo cyclization to form the desired maleimide structure . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts cellular processes essential for the survival of cancer cells or pathogens .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethylphenyl group.
N-Phenylmaleimide: Lacks the ethylphenyl substituent but shares the maleimide core structure.
Uniqueness
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
58978-11-3 |
|---|---|
Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethylphenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-2-17-14-16(5-8-19(17)25-22(28)11-12-23(25)29)13-15-3-6-18(7-4-15)24-20(26)9-10-21(24)27/h3-12,14H,2,13H2,1H3 |
InChI Key |
HYBCCAMTKDXYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)


![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)







![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
